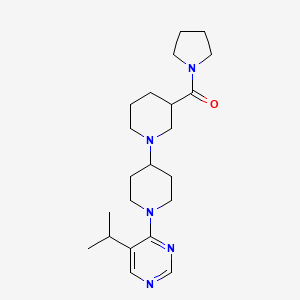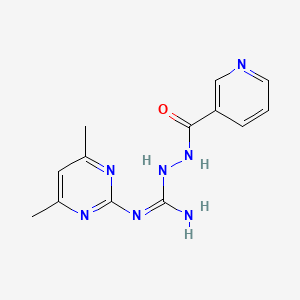![molecular formula C19H16N2O3S B5256601 (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE](/img/structure/B5256601.png)
(5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidinone ring, a naphthoxazole moiety, and a sulfanylidene group, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the naphthoxazole intermediate, followed by the formation of the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The naphthoxazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the oxazolidinone ring can produce different oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazolidinones and naphthoxazoles in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In the industrial sector, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s oxazolidinone ring and naphthoxazole moiety are believed to play key roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolidinones and naphthoxazoles, such as:
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Naphthoxazole derivatives: Compounds with similar structural features and potential biological activity.
Uniqueness
What sets (5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-2-SULFANYLIDENE-1,3-OXAZOLIDIN-4-ONE apart is its unique combination of structural elements. The presence of both an oxazolidinone ring and a naphthoxazole moiety, along with the sulfanylidene group, gives it distinct chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(5E)-3-ethyl-5-[(2Z)-2-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-3-21-18(22)15(24-19(21)25)10-11-16-20(2)17-13-7-5-4-6-12(13)8-9-14(17)23-16/h4-11H,3H2,1-2H3/b15-10+,16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDVYOWVPVWRKD-AXOLISODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(C3=C(O2)C=CC4=CC=CC=C43)C)OC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C/2\N(C3=C(O2)C=CC4=CC=CC=C43)C)/OC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B5256525.png)
![1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}-1-propanone](/img/structure/B5256540.png)
![N-benzyl-2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethanamine oxalate](/img/structure/B5256546.png)
![2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanol](/img/structure/B5256549.png)
![(4S)-4-(4-{[(2,3-difluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5256556.png)
![2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phenol](/img/structure/B5256563.png)
![(4aS*,8aR*)-6-[(2E)-3-(2-furyl)prop-2-en-1-yl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5256570.png)
![3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5256578.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5256582.png)
![4'-[(dimethylamino)methyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5256587.png)
![N-(4-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5256595.png)
![(6Z)-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5256610.png)


